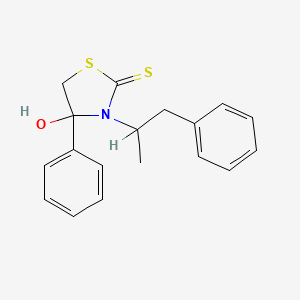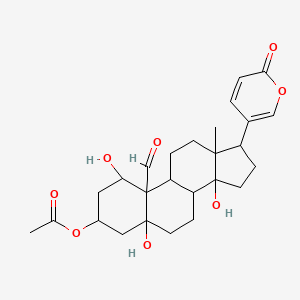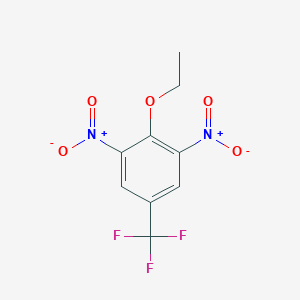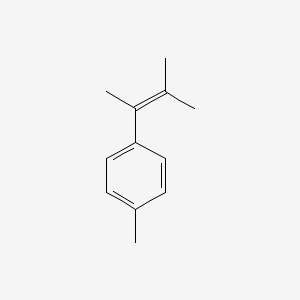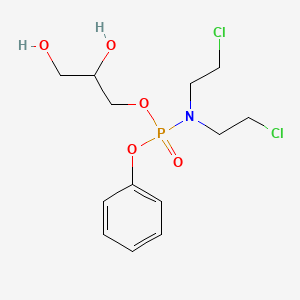
2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phosphoramidate group, which includes a phosphorus atom bonded to nitrogen and oxygen atoms. The compound’s structure allows it to participate in various chemical reactions, making it valuable in multiple scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of phenyl phosphorodichloridate with 2,3-dihydroxypropylamine in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation.
Another method involves the oxidative cross-coupling of phenyl phosphorodichloridate with 2,3-dihydroxypropylamine, followed by purification steps to isolate the final compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the compound’s quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into simpler phosphoramidate structures.
Substitution: The chloroethyl groups can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various phosphoramidate derivatives, which can be further utilized in different applications. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a range of functionalized phosphoramidates.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate has numerous applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions, given its ability to form stable complexes with biological molecules.
Medicine: The compound has potential therapeutic applications, including as a precursor for developing drugs targeting specific enzymes and pathways.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to the inhibition or modulation of their activity. This interaction is facilitated by the compound’s phosphoramidate group, which can undergo nucleophilic attack by amino acid residues in the target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate
- Phenyl phosphorodichloridate
- 2,3-Dihydroxypropylamine
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. The presence of both dihydroxypropyl and chloroethyl groups allows for diverse chemical modifications, making it a versatile reagent in various applications.
Eigenschaften
CAS-Nummer |
17773-94-3 |
|---|---|
Molekularformel |
C13H20Cl2NO5P |
Molekulargewicht |
372.2 g/mol |
IUPAC-Name |
3-[bis(2-chloroethyl)amino-phenoxyphosphoryl]oxypropane-1,2-diol |
InChI |
InChI=1S/C13H20Cl2NO5P/c14-6-8-16(9-7-15)22(19,20-11-12(18)10-17)21-13-4-2-1-3-5-13/h1-5,12,17-18H,6-11H2 |
InChI-Schlüssel |
HBYCFRYSXHQVKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(N(CCCl)CCCl)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


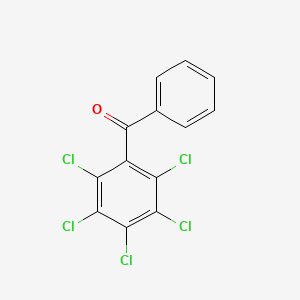

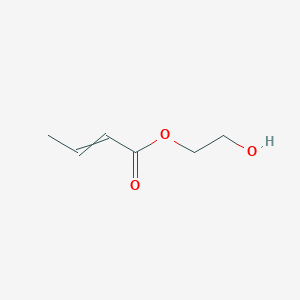
![3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol](/img/structure/B14705350.png)
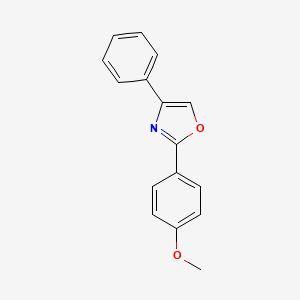
![2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B14705363.png)

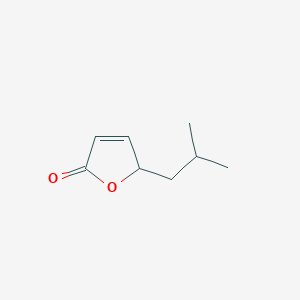

![2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid](/img/structure/B14705382.png)
